molecular formula C17H11BrClNO2 B1275041 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid CAS No. 588696-21-3

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Cat. No.: B1275041
CAS No.: 588696-21-3
M. Wt: 376.6 g/mol
InChI Key: XWTCJMYTDLEKRK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with significant potential in various scientific fields. The compound features a quinoline core substituted with bromine, chlorine, and methyl groups, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

    2-(4-Bromophenyl)-7-chloroquinoline-4-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but without the chlorine atom, leading to different chemical properties.

    7-Chloro-8-methylquinoline-4-carboxylic acid: Lacks the bromophenyl group, resulting in distinct reactivity and applications.

Uniqueness: 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTCJMYTDLEKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179915
Record name 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588696-21-3
Record name 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588696-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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